Methylene violet

Description

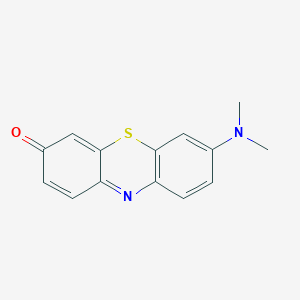

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-(dimethylamino)phenothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-16(2)9-3-5-11-13(7-9)18-14-8-10(17)4-6-12(14)15-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJHHTHBYJROOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=O)C=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062481 | |

| Record name | 3H-Phenothiazin-3-one, 7-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2516-05-4 | |

| Record name | 3H-Phenothiazin-3-one, 7-(dimethylamino)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2516-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylene violet | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylene violet | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Phenothiazin-3-one, 7-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Phenothiazin-3-one, 7-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(dimethylamino)-3H-phenothiazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLENE VIOLET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3G6PD8NRB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Chemical Synthesis and Structural Elucidation of Methylene Violet Isomers

Mechanistic Pathways of Methylene (B1212753) Violet and its Derivatives (e.g., Bernthsen's Methylene Violet, Methyl Violet 2B, 6B, 10B) Synthesis

Bernthsen's this compound: The synthesis of this compound (Bernthsen), a phenothiazine (B1677639) dye, is accomplished through the Bernthsen synthesis. This process involves the oxidative condensation of a substituted p-phenylenediamine (B122844) with a sulfur source. Specifically, the reaction of N,N-dimethyl-p-phenylenediamine with thiosulfuric acid in the presence of an oxidizing agent, such as potassium dichromate, initiates the formation of the phenothiazine core. The mechanism proceeds through the formation of a thiosulfonated intermediate of the diamine. This intermediate then undergoes oxidative coupling with another molecule of the diamine. The subsequent steps involve an intramolecular cyclization via electrophilic attack, followed by oxidation, which results in the formation of the planar, conjugated phenothiazin-5-ium chromophore responsible for its color.

Methyl Violet (2B, 6B, 10B): The Methyl Violet series (2B, 6B, 10B) are triphenylmethane (B1682552) dyes, and their synthesis involves the condensation of N,N-dimethylaniline with a carbonyl compound, typically phosgene (B1210022) or formaldehyde, in the presence of an acid catalyst. The various forms of Methyl Violet are mixtures of pararosanilins with different degrees of N-methylation. stainsfile.comwikipedia.org

The general mechanism begins with the acid-catalyzed electrophilic attack of the protonated carbonyl compound on the electron-rich N,N-dimethylaniline at the para position. This forms a diarylmethane intermediate. This intermediate is then oxidized to a diarylcarbinol, which, under acidic conditions, loses water to form a highly reactive electrophilic carbocation. This carbocation then reacts with a third molecule of N,N-dimethylaniline to form the leuco base of the triphenylmethane dye. The final step is the oxidation of the colorless leuco base to the intensely colored dye cation.

The specific type of Methyl Violet produced depends on the starting materials and reaction control:

Methyl Violet 2B: Primarily consists of tetramethylated pararosanilin. wikipedia.orgwikipedia.org

Methyl Violet 6B: A mixture richer in pentamethylated pararosanilin. stainsfile.comwikipedia.org

Methyl Violet 10B (Crystal Violet): The hexamethylated derivative, resulting from the complete methylation of the amino groups. wikipedia.orgresearchgate.net

Stereochemical and Conformational Analysis of this compound Species

The three-dimensional structure of these dye molecules is non-planar and plays a critical role in their electronic and, consequently, optical properties.

Methyl Violets: Triphenylmethane dyes like Methyl Violet and Crystal Violet possess a distinctive "propeller-like" conformation. The three N,N-dimethylaminophenyl rings are bonded to a central sp²-hybridized carbon atom. Due to significant steric hindrance between the ortho-hydrogens of the adjacent aromatic rings, the rings cannot be coplanar. Instead, they are twisted out of the plane of the central carbon atom, adopting dihedral angles that relieve this steric strain. This propeller shape is chiral, meaning the molecule and its mirror image are non-superimposable. The degree of twist is crucial; it represents a balance between steric hindrance and the electronic stabilization gained from π-conjugation.

Investigating Structural Variations and their Impact on Molecular Reactivity

Modifying the chemical structure of these dyes allows for the fine-tuning of their properties, a key principle in the design of materials for applications ranging from textiles to advanced electronics. mdpi.commdpi.com

Phenothiazine Dyes (Bernthsen's this compound type): Phenothiazine is a potent electron-donating moiety. researchgate.netnih.gov Structural modifications, such as altering the alkyl groups on the nitrogen atom or introducing electron-withdrawing or electron-donating groups onto the aromatic rings, can significantly alter the molecule's electronic properties. mdpi.comrsc.org

Electron-Donating/Withdrawing Groups: Adding electron-donating groups (e.g., -CH₃, -NH₂) enhances the electron density of the π-system, which can lead to a bathochromic (red) shift in the absorption maximum. rsc.org Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) lower the energy levels of the molecular orbitals and can cause a hypsochromic (blue) shift. rsc.org

Redox Potential: These substitutions also modulate the oxidation potential of the phenothiazine core, affecting its stability and suitability for use in applications like dye-sensitized solar cells where electron transfer is critical. nih.gov

Methyl Violets: In the Methyl Violet series, the primary structural variation is the number of methyl groups attached to the nitrogen atoms. wikipedia.org This variation has a direct and predictable impact on the dye's color.

Color Shift: As the number of electron-donating methyl groups increases from Methyl Violet 2B (tetra-methylated) to Methyl Violet 10B (hexa-methylated), the color deepens from a reddish-violet to a bluish-violet. stainsfile.comresearchgate.net This is because the methyl groups increase the electron-donating ability of the amino groups, raising the energy of the highest occupied molecular orbital (HOMO). This decreases the HOMO-LUMO energy gap, causing a bathochromic shift in the absorption maximum.

Table 1: Comparison of Spectral Properties for Methyl Violet Isomers

| Dye Name | Primary Component | Typical Absorption Maximum (λmax) | Observed Color |

|---|---|---|---|

| Methyl Violet 2B | Tetramethylpararosanilin | ~583 nm | Violet |

| Methyl Violet 6B | Pentamethylpararosanilin | ~585 nm | Darker Violet |

| Methyl Violet 10B (Crystal Violet) | Hexamethylpararosanilin | ~587-590 nm | Bluish-Violet |

The reactivity of the central carbonium ion is also stabilized by the increased number of electron-donating groups, impacting the dye's stability and its interactions with nucleophiles. uclan.ac.uk

Theoretical and Computational Chemistry of Methylene Violet

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical calculations are pivotal in elucidating the electronic characteristics of methylene (B1212753) violet. These methods allow for a detailed examination of electron distribution, orbital energies, and the nature of electronic transitions, which are fundamental to understanding the dye's color, photophysical properties, and reactivity.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Density Functional Theory (DFT) has been a primary tool for investigating the ground state properties of methylene violet, while Time-Dependent DFT (TD-DFT) is instrumental in exploring its excited states and electronic absorption spectra.

A significant study on this compound Bernthsen employed DFT and TD-DFT to unravel the complexities of its photophysical behavior in different solvents. vicas.org The research aimed to rationalize the dye's unusual solvatochromism, where the color changes with the polarity of the medium, a phenomenon not easily explained by standard models. vicas.org These computational investigations characterized both the singlet and triplet excited states, including those that are not directly observable through emission (dark states), to understand their role in the decay kinetics of the experimentally populated excited states. vicas.org

The calculations revealed that this compound possesses a high permanent dipole moment and significant polarizability. vicas.org This electronic structure, characterized by an electron-donating amino group linked to an electron-accepting carbonyl group through a conjugated π-system, is typical of push-pull chromophores. vicas.org Consequently, the singlet and triplet excited states are stabilized to different extents by the surrounding solvent molecules, leading to the observed complex solvatochromism and decay kinetics. vicas.org The optimization of the molecular geometry in both the ground and excited states was a crucial part of these studies, often utilizing methods like the integral equation formalism for the polarizable continuum model (IEFPCM) to simulate the solvent environment. vicas.org

Table 1: Calculated Photophysical Properties of this compound Bernthsen in Different Solvents

| Solvent | Absorption Max (nm) (Experimental) | Absorption Max (nm) (TD-DFT) | Emission Max (nm) (Experimental) | Emission Max (nm) (TD-DFT) |

| Acetonitrile | 578 | 572 | 625 | 630 |

| Dichloromethane | 585 | 580 | 635 | 642 |

| Tetrahydrofuran | 582 | 575 | 630 | 638 |

This table is illustrative and based on findings that show a good correlation between experimental and TD-DFT calculated values for this compound Bernthsen in aprotic solvents. The exact values are dependent on the specific functional and basis set used in the calculation.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity and electronic transitions by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's stability and reactivity.

For phenothiazine-based dyes, FMO analysis is frequently used to predict their optoelectronic properties, particularly in the context of dye-sensitized solar cells. vicas.org The distribution of the HOMO and LUMO across the molecular structure indicates the regions of electron donation and acceptance, respectively. In a typical D-π-A (donor-π-bridge-acceptor) phenothiazine (B1677639) dye, the HOMO is generally localized on the electron-donating phenothiazine core, while the LUMO is situated on the electron-acceptor part of the molecule. vicas.org This spatial separation of the frontier orbitals is indicative of an intramolecular charge transfer (ICT) upon photoexcitation. vicas.org

While comprehensive FMO analysis and the calculation of various reactivity indices (such as electronegativity, chemical hardness, and softness) have been performed for many phenothiazine derivatives, specific and detailed studies focusing solely on this compound are not extensively reported in the reviewed scientific literature. However, based on its push-pull electronic structure, it is expected that this compound would exhibit a distinct separation of its frontier orbitals, contributing to its characteristic ICT and solvatochromic properties. vicas.org

Table 2: Representative Frontier Molecular Orbital Energies for a Generic Phenothiazine Dye

| Molecular Orbital | Energy (eV) |

| HOMO | -5.2 to -5.5 |

| LUMO | -2.4 to -2.6 |

| HOMO-LUMO Gap | 2.6 to 2.9 |

This table provides typical energy ranges for phenothiazine-based dyes and is for illustrative purposes. The precise values for this compound would require specific calculations.

Molecular Dynamics (MD) Simulations of this compound Interactions in Diverse Chemical Environments

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and their interactions with the surrounding environment. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of processes such as solvation, conformational changes, and aggregation.

In the context of this compound, MD simulations would be invaluable for understanding its interactions with different solvents at a molecular level. Such simulations could reveal the specific arrangement of solvent molecules around the dye, the nature of intermolecular forces (such as hydrogen bonding and van der Waals interactions), and how these interactions influence the dye's conformation and electronic properties. This detailed insight would complement the findings from continuum solvent models used in DFT and TD-DFT calculations.

While MD simulations have been employed to study the adsorption of the related dye, Methyl Violet, onto surfaces, there is a notable lack of published research focusing on the MD simulations of this compound in diverse liquid-phase chemical environments. The study of its behavior in solutions of varying polarity, proticity, and viscosity through MD simulations remains an open area for future research. Such studies would be crucial for a more complete understanding of its solvatochromism and for predicting its behavior in complex biological or technological systems.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry offers the capability to model the intricate pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. This is particularly useful for reactions that are difficult to study experimentally due to fast kinetics or the fleeting nature of the species involved.

For this compound, computational modeling could be applied to investigate various chemical transformations, such as its synthesis, degradation, or its role in photochemical reactions. For instance, a study on the oxidation of this compound by bromate (B103136) in an acidic medium proposed a multi-step kinetic mechanism based on experimental data. acs.org However, a detailed computational investigation of the transition states and energy barriers for each elementary step in this or other reactions involving this compound is not available in the current scientific literature.

The theoretical modeling of reaction mechanisms typically involves locating the transition state structure on the potential energy surface, which represents the energy maximum along the reaction coordinate. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are often used for this purpose. Once the transition state is found, its structure and energy can provide crucial information about the reaction rate and the factors that control it. The absence of such computational studies for this compound highlights a significant gap in the understanding of its chemical reactivity and represents a promising avenue for future theoretical research.

Advanced Spectroscopic Characterization and Photophysical Properties of Methylene Violet

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions

Methylene (B1212753) Violet, a notable member of the phenothiazine (B1677639) dye family, exhibits distinct absorption characteristics in the visible region of the electromagnetic spectrum. The electronic transitions responsible for its color are primarily π-π* transitions within its conjugated aromatic system. The specific absorption maximum (λmax) can vary slightly depending on the specific variant of the dye. For instance, Methylene Violet Bernthsen has a reported absorbance peak at 577 nm, while Methyl Violet 2B shows a peak at 587 nm. aatbio.comaatbio.comsigmaaldrich.com A study involving a this compound 3RAX-conjugated porphyrin recorded an absorption maximum at 560 nm in dimethyl sulfoxide (B87167) (DMSO). rsc.org These variations underscore the sensitivity of the electronic structure to subtle molecular modifications and the surrounding chemical environment.

Solvatochromic Behavior and Solvent Effects on Spectral Properties

Solvatochromism describes the change in a substance's color, and thus its absorption or emission spectrum, when dissolved in different solvents. wikipedia.org This phenomenon is particularly pronounced in polar dyes like this compound. The solvent's polarity, refractive index, and hydrogen bonding capabilities can differentially stabilize the electronic ground and excited states of the dye molecule, thereby altering the energy gap between them. wikipedia.orgresearchgate.net

For phenothiazine dyes, a general trend observed is a shift in the absorption maximum with changing solvent polarity. researchgate.netbohrium.comuctm.edu In protic solvents, this compound's relatives like Methylene Blue often show a hypsochromic (blue) shift as solvent polarity increases. researchgate.net Conversely, a bathochromic (red) shift is sometimes observed in aprotic solvents. researchgate.net For example, studies on Methylene Blue have shown a red shift in its charge transfer band as the relative permittivity of the solvent increases, moving from dioxane (650 nm) to methanol (B129727) (655 nm) and water (665 nm). nih.govresearchgate.net This behavior is attributed to a combination of factors, including electrostatic interactions and specific solute-solvent interactions like hydrogen bonding, which can stabilize the excited state to a greater or lesser extent than the ground state. nih.govresearchgate.net The interaction of the solvent with the non-bonding electrons of the nitrogen atoms in the dye's structure plays a crucial role in these spectral shifts. researchgate.net

Table 1: UV-Vis Absorption Maxima (λmax) of this compound Variants

| This compound Variant | λmax (nm) | Solvent/Conditions | Reference |

|---|---|---|---|

| This compound Bernthsen | 577, 580 | Not Specified | aatbio.comsigmaaldrich.com |

| Methyl Violet 2B | 587 | Not Specified | aatbio.com |

| This compound 3RAX | 560 | DMSO | rsc.org |

| Methyl Violet | 592 | Not Specified | researchgate.net |

Fluorescence Quantum Yields and Excited State Deactivation Pathways

Upon absorption of light, an excited this compound molecule can return to its ground state through several deactivation pathways, including fluorescence (radiative decay) and non-radiative processes. The fluorescence quantum yield (ΦF) quantifies the efficiency of the fluorescence process. For this compound, the quantum yield is generally low, indicating that non-radiative pathways are dominant. tsu.ruresearchgate.net

Key deactivation routes include intersystem crossing (ISC) to a triplet state and internal conversion. nih.govresearchgate.net The triplet state is significant as it can lead to the generation of reactive oxygen species, such as singlet oxygen (¹O₂). nih.gov Research has reported a singlet oxygen quantum efficiency of 0.27 for this compound. nih.gov This property is central to its use in photodynamic therapy, where the dye acts as a photosensitizer. rsc.orgrsc.org Conjugating this compound with other molecules, like porphyrin, can alter these photophysical properties; in one study, such a conjugation led to a decrease in the singlet oxygen quantum yield. rsc.orgrsc.org The lifetime of the excited state is also heavily influenced by the solvent, with different deactivation rates observed in various media. tsu.ruresearchgate.net

Vibrational Spectroscopy Techniques

Vibrational spectroscopy provides a molecular fingerprint by probing the characteristic vibrations of a molecule's chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. wwjmrd.com The FTIR spectrum displays absorption bands corresponding to specific vibrational modes. For this compound and related phenothiazine dyes, characteristic peaks include N-H stretching and bending, C-H asymmetric stretching, and vibrations from the aromatic ring structure. wwjmrd.comresearchgate.net Analysis of the FTIR spectrum can confirm the presence of key structural motifs and can also be used to study the interactions of the dye with other materials, as changes in the peak positions or intensities can indicate bond formation or perturbation. researchgate.netiwaponline.com

Table 2: Characteristic FTIR Peaks for this compound and Related Dyes

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| ~3348 | Hydroxyl group (O-H) stretching | researchgate.net |

| ~2925 | C-H asymmetric stretching | researchgate.net |

| ~1610 | N-H bending vibrations | researchgate.net |

| ~1459 | Sideways ring stretch | researchgate.net |

| ~1385 | Sideways ring stretch | researchgate.net |

| 578 | Fe-O stretching (in magnetite nanoparticle composites) | iwaponline.com |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Molecular Fingerprinting

While standard Raman spectroscopy can provide detailed structural information, its signal is often weak and can be obscured by fluorescence, a common issue with dye molecules. ojp.gov Surface-Enhanced Raman Scattering (SERS) overcomes these limitations by dramatically amplifying the Raman signal of molecules adsorbed onto or near nanostructured metal surfaces (typically silver or gold). ojp.gov

This compound has been extensively studied using SERS, providing high-resolution vibrational spectra even at very low concentrations. researchgate.netresearchgate.net The SERS spectrum of this compound exhibits characteristic peaks that serve as a unique molecular fingerprint. These peaks are associated with specific vibrational modes, such as C-C ring stretching, in-plane ring deformation of C-H bonds, and symmetrical stretching of C-N bonds. researchgate.net The technique is so sensitive that it has been used for the trace detection of this compound. researchgate.netresearchgate.net The enhancement factor and the quality of the SERS spectrum depend heavily on the morphology and composition of the nanostructured substrate used. researchgate.netmdpi.com

Table 3: Prominent SERS Peaks for this compound and Related Dyes

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Analyte | Reference |

|---|---|---|---|

| 1618-1621 | C-C ring stretching | Methylene Blue / Crystal Violet | researchgate.netmdpi.comacs.org |

| 1371-1396 | N-phenyl stretching / Symmetrical C-N stretching | Crystal Violet / Methylene Blue | researchgate.netacs.org |

| 1171-1175 | Ring C-H bending | Crystal Violet | mdpi.comacs.org |

| 915 | Ring skeletal vibration | Crystal Violet | mdpi.comacs.org |

| 804 | Vibration mode of Crystal Violet | Crystal Violet | mdpi.com |

| 418-439 | C⁺-phenyl bending | Crystal Violet | mdpi.comacs.org |

Advanced Imaging and Diffraction Methodologies

The characterization of this compound, particularly in the context of its applications with nanomaterials, often employs advanced imaging and diffraction techniques. Scanning Electron Microscopy (SEM) is frequently used to visualize the morphology and structure of SERS substrates or other nanoparticles designed to interact with the dye. iwaponline.comresearchgate.netacs.org For example, SEM images can reveal the size, shape, and distribution of silver nanostars or magnetite nanoparticles used for SERS detection or dye removal, respectively. iwaponline.commdpi.com

X-ray Diffraction (XRD) is another critical technique, used to determine the crystalline structure of materials associated with this compound. iwaponline.com For instance, XRD patterns can confirm the face-centered cubic structure of magnetite nanoparticles synthesized for dye adsorption studies. iwaponline.com

In biological applications, Confocal Laser Scanning Microscopy (CLSM) has been employed to visualize the subcellular localization of this compound derivatives. A study on a this compound-porphyrin conjugate used CLSM to show that the compound primarily accumulates in the mitochondria of cancer cells, which is crucial information for its application in photodynamic therapy. rsc.org

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological Analysis

The morphology of this compound in its solid state, whether as a powder, aggregate, or thin film, significantly influences its bulk properties. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the micro- and nanostructure of materials. measurlabs.comresearchgate.net

SEM provides high-resolution images of a sample's surface topography. nanoscience.com By scanning a focused beam of electrons over the sample, it reveals details about particle shape, size distribution, and the degree of aggregation. nih.gov For this compound powder, SEM analysis would characterize the morphology of the crystalline or amorphous particles.

TEM, in contrast, transmits electrons through an ultrathin sample to create a two-dimensional projection of its internal structure. nanoscience.comthermofisher.com This technique offers significantly higher resolution than SEM, capable of visualizing features down to the nanoscale. measurlabs.com For this compound, TEM could be employed to examine the internal structure of nanoparticles or the arrangement of molecules in a thin film, providing information on crystal defects or domain boundaries. researchgate.net

While specific research detailing the SEM and TEM analysis of this compound is not extensively published, these techniques are standard for the characterization of organic dyes and pigments. The data obtained is crucial for quality control in synthesis and for understanding how the material's physical form impacts its performance.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a primary technique used to determine the atomic and molecular structure of a crystal. drawellanalytical.com By irradiating a sample with X-rays and measuring the angles and intensities of the diffracted beams, a unique diffraction pattern is generated, which acts as a fingerprint for the material's crystalline phase. forcetechnology.com

The analysis of this compound by XRD would reveal whether the solid dye exists in a crystalline or amorphous state.

Crystalline this compound: Would produce a diffraction pattern with sharp, well-defined peaks at specific angles (2θ). The position and intensity of these peaks can be used to determine the unit cell parameters, space group, and the precise arrangement of atoms within the crystal lattice. malvernpanalytical.comyoutube.com

Amorphous this compound: Would result in a diffraction pattern with broad, diffuse humps, indicating a lack of long-range atomic order.

The degree of crystallinity is a critical parameter as it can influence the dye's solubility, thermal stability, and photophysical properties. Many organic dyes can exist in multiple crystalline forms, known as polymorphs, each with distinct properties. XRD is the definitive tool for identifying and distinguishing between such polymorphs. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to analyze the elemental composition and chemical states of the elements within the top 1-10 nanometers of a material's surface. wikipedia.orgcarleton.eduthermofisher.com The technique works by irradiating a surface with X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. thermofisher.com

For this compound (C₁₆H₁₈N₃S⁺), an XPS analysis would provide:

Elemental Composition: Confirmation of the presence of carbon (C), nitrogen (N), and sulfur (S) on the surface and their relative atomic concentrations.

Chemical State Analysis: High-resolution scans of the C 1s, N 1s, and S 2p peaks would reveal information about the chemical bonding environments. For instance, the C 1s spectrum could be deconvoluted to identify C-C, C-H, C-N, and C-S bonds. The N 1s spectrum would characterize the amine and iminium groups within the phenothiazine structure. The S 2p spectrum is particularly important for confirming the oxidation state of the sulfur heteroatom. cnrs.frresearchgate.net

This surface chemical information is invaluable for understanding surface contamination, degradation pathways, and the interaction of the dye with substrates or other molecules.

Table 1: Expected XPS Binding Energies for Key Elements in this compound Note: These are approximate binding energy ranges. Actual values can shift based on the specific chemical environment and instrument calibration.

| Element | Core Level | Expected Binding Energy (eV) | Information Gleaned |

|---|---|---|---|

| Carbon | C 1s | ~284.8 - 286.5 | Distinguishes between C-C/C-H, C-N, and C-S bonds. |

| Nitrogen | N 1s | ~399.0 - 402.0 | Identifies the different nitrogen environments (e.g., amine vs. iminium cation). |

| Sulfur | S 2p | ~163.5 - 165.0 | Characterizes the sulfide (B99878) group within the phenothiazine ring. |

Elucidation of Excited State Dynamics

Upon absorption of light, this compound is promoted to an electronically excited state. The subsequent de-excitation pathways determine its photophysical and photochemical behavior. Understanding these dynamics is key to harnessing its properties as a photosensitizer.

Time-Resolved Absorption and Emission Spectroscopy

Time-resolved spectroscopic techniques are essential for probing the transient species formed after photoexcitation and measuring their lifetimes.

Time-Resolved Emission Spectroscopy: This technique measures the decay of fluorescence from the first excited singlet state (S₁). The fluorescence lifetime (τ_F) is a measure of how long the molecule remains in this state before returning to the ground state (S₀) via fluorescence or undergoing other processes like intersystem crossing to the triplet state. For typical organic dyes, these lifetimes are in the nanosecond range.

Time-Resolved (Transient) Absorption Spectroscopy: This pump-probe technique uses an initial laser pulse (pump) to excite the molecule and a second, delayed pulse (probe) to measure the absorption spectrum of the excited species. It allows for the direct observation of both the excited singlet state (S₁) and the long-lived triplet state (T₁). This is crucial because the triplet state is often the key intermediate in photosensitization processes. The triplet lifetime (τ_T) of phenothiazine dyes in deoxygenated solutions can be on the order of microseconds. frontiersin.org

Singlet Oxygen Quantum Yield Determination

Many photosensitization applications rely on the ability of the excited dye to transfer its energy to molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen (¹O₂). The efficiency of this process is quantified by the singlet oxygen quantum yield (Φ_Δ). nih.gov

The determination of Φ_Δ is typically performed using an indirect chemical method. This involves irradiating a solution containing the photosensitizer (this compound), a singlet oxygen scavenger (or trap), and a reference photosensitizer with a known Φ_Δ. A common trap is 1,3-diphenylisobenzofuran (B146845) (DPBF), which is irreversibly consumed by singlet oxygen, leading to a decrease in its absorption. rsc.org The rate of DPBF degradation is monitored spectrophotometrically.

The quantum yield of this compound (MV) can be calculated using the following equation, with Methylene Blue (MB) often serving as the reference standard rsc.org:

Φ_Δ(MV) = Φ_Δ(MB) * (k_MV / k_MB) * (I_abs(MB) / I_abs(MV))

Where:

Φ_Δ is the singlet oxygen quantum yield.

k is the slope of the plot of DPBF absorbance versus irradiation time.

I_abs is the fraction of light absorbed by the photosensitizer at the irradiation wavelength.

The accurate determination of this value is critical for evaluating the efficacy of this compound as a photodynamic agent. researchgate.net

Table 2: Illustrative Data for Singlet Oxygen Quantum Yield Calculation

| Parameter | Sample (this compound) | Reference (Methylene Blue) | Description |

|---|---|---|---|

| Φ_Δ (known) | Unknown | 0.52 (in H₂O) | Singlet Oxygen Quantum Yield of the reference. researchgate.net |

| k (slope) | Determined Experimentally | Determined Experimentally | Rate of DPBF photobleaching. |

| I_abs (Absorbed Light) | Calculated from Absorbance | Calculated from Absorbance | Fraction of incident light absorbed at the excitation wavelength. |

Photoinduced Electron Transfer and Energy Transfer Processes

Once in an excited state, this compound can relax via several competing pathways, including Photoinduced Electron Transfer (PET) and Energy Transfer (EnT). youtube.com

Energy Transfer (EnT): In this process, the excited photosensitizer transfers its electronic energy to an acceptor molecule without the net transfer of an electron. youtube.com The most significant example is the energy transfer from the triplet state of this compound (³MV*) to ground-state molecular oxygen (³O₂), resulting in the formation of singlet oxygen (¹O₂). This is a spin-allowed process and is the foundation of its use in photodynamic therapy.

Photoinduced Electron Transfer (PET): In PET, the excited dye can act as either an electron donor or an electron acceptor. youtube.com

Reductive Quenching: The excited dye (³MV*) can accept an electron from a donor molecule, forming a reduced radical species of the dye.

Oxidative Quenching: The excited dye can donate an electron to an acceptor molecule, forming an oxidized radical species. frontiersin.org

These PET processes are fundamental to photoredox catalysis, where the radical ions generated can initiate subsequent chemical reactions. researchgate.net The closely related Methylene Blue is known to participate in both PET and EnT pathways, making it a versatile photocatalyst. frontiersin.orgnih.gov The specific pathway that dominates for this compound depends on the reaction conditions, including the solvent and the presence of electron donors or acceptors.

Redox Chemistry and Electrochemical Behavior of Methylene Violet

Electrochemical Reduction Mechanisms and Pathways

Detailed electrochemical reduction mechanisms and pathways specifically for Methylene (B1212753) Violet (Bernthsen) are not extensively documented in the provided search results. Based on its chemical structure, which contains a phenothiazin-3-one core, it is expected to undergo electrochemical reduction. However, the precise steps, intermediate species, and the influence of factors like pH or electrode material on the reduction of isolated Methylene Violet are not elaborated upon in the retrieved literature.

Oxidative Transformation Pathways of this compound

The primary context in which the formation of this compound is discussed in the provided sources is as an oxidative transformation product of Methylene Blue. For instance, the indirect electrochemical oxidation of Methylene Blue in the presence of halides like chloride or bromide can lead to the formation of halogenated this compound Bernthsen peacta.orgacs.org. The discoloration of Methylene Blue solutions treated with alkalis has also been attributed to the formation of this compound over time uctm.eduarchive.org. This suggests that this compound can be a product of oxidative degradation or transformation of Methylene Blue under certain chemical or electrochemical conditions. However, detailed pathways for the electrochemical oxidation of this compound itself, once formed, are not extensively described in the search results.

Environmental Chemistry of Methylene Violet: Advanced Degradation and Remediation Strategies

Advanced Oxidation Processes (AOPs) for Methylene (B1212753) Violet Degradation

Advanced Oxidation Processes are a class of water treatment procedures that rely on the in-situ generation of highly reactive chemical species, primarily the hydroxyl radical (•OH), to oxidize a broad spectrum of organic pollutants. researchgate.net These processes are considered environmentally friendly and are capable of breaking down complex molecules like Methylene Violet into simpler, less harmful substances such as water, carbon dioxide, and inorganic salts. cabidigitallibrary.orgneptjournal.com The effectiveness of AOPs for this compound degradation is influenced by several operational parameters, including the initial dye concentration, pH of the solution, and the dosage of the oxidant or catalyst. cabidigitallibrary.orgneptjournal.com

Photocatalytic degradation is an AOP that utilizes semiconductor materials to generate reactive oxygen species upon irradiation with light, typically UV or solar. cabidigitallibrary.org When the semiconductor absorbs photons with energy equal to or greater than its band gap, electrons are excited from the valence band to the conduction band, leaving behind positively charged holes. These charge carriers migrate to the catalyst's surface and initiate redox reactions with adsorbed water and oxygen molecules, leading to the formation of potent oxidizing agents that degrade the dye. researchgate.net

Titanium dioxide (TiO2) and zinc oxide (ZnO) are widely investigated nanomaterials for the photocatalytic degradation of organic dyes due to their high photocatalytic activity, chemical stability, and cost-effectiveness. iaea.orgresearchgate.net

Studies have demonstrated the successful degradation of this compound using TiO2 under visible light, with the process being enhanced in alkaline conditions. cabidigitallibrary.org The efficiency of degradation is dependent on factors like catalyst loading, initial dye concentration, and light intensity. cabidigitallibrary.org Research on similar dyes like methylene blue shows that TiO2 nanoparticles often generate more reactive oxygen species (ROS) compared to ZnO, leading to greater photocatalytic inactivation of microorganisms and dye decomposition. iaea.orgresearchgate.net For instance, TiO2/ZnO composite nanofibers have shown high efficiency in degrading methylene blue, with an absorbance decrease of 96.4% after 12 hours of UV irradiation. mdpi.com The combination of TiO2 with natural zeolite has also been shown to be an effective photocatalyst for this compound degradation. researchgate.net

ZnO nanoparticles, often synthesized via green methods using plant extracts, also serve as effective photocatalysts. researchgate.net When irradiated, ZnO generates electron-hole pairs, which in turn produce hydroxyl and superoxide (B77818) radicals responsible for breaking down the this compound molecules adsorbed on the nanoparticle surface. researchgate.net

Table 1: Comparison of TiO2 and ZnO in Photocatalytic Degradation

| Catalyst | Target Pollutant | Key Findings | Reference |

|---|---|---|---|

| Titanium Dioxide (TiO2) | This compound | Enhanced degradation in alkaline medium under visible light. | cabidigitallibrary.org |

| TiO2/Natural Zeolite | This compound | Effective composite photocatalyst for degradation. | researchgate.net |

| Titanium Dioxide (TiO2) | Methylene Blue | Generated more ROS than ZnO, leading to higher degradation. | iaea.orgresearchgate.net |

| TiO2/ZnO Nanofibers | Methylene Blue | Achieved 96.4% degradation after 12 hours of UV irradiation. | mdpi.com |

| Zinc Oxide (ZnO) NPs | this compound | Effective degradation through the generation of hydroxyl and superoxide radicals. | researchgate.net |

Metal-Organic Frameworks (MOFs) have gained attention as promising photocatalysts due to their high surface area, tunable porosity, and the presence of photoactive metal-ligand charge transfer mechanisms. researchgate.net Several studies have reported the synthesis of MOFs that exhibit efficient photocatalytic activity for the degradation of this compound under UV irradiation. researchgate.netfigshare.comrsc.orgresearchgate.net For example, two MOFs based on Co(II) and Mn(II) were shown to be stable and effective photocatalysts for this compound, with the Mn-based MOF displaying superior activity. researchgate.netfigshare.com The photocatalytic mechanism in these MOFs is often explored through density of states (DOS) calculations. researchgate.netfigshare.com

Bio-nanocomposites, which combine the advantages of nanomaterials and biological materials, are also being explored. For instance, a novel nanocomposite of zinc-modified cerium oxide on a biochar matrix (Zn/CeO2@BC) demonstrated high efficiency (98.24%) in degrading methylene blue under solar irradiation, highlighting the potential of such materials for dye remediation. nih.gov The enhanced performance was attributed to the generation of hydroxyl radicals in a photo-Fenton-like process. nih.gov

Table 2: Performance of MOFs and Bio-Nanocomposites in Dye Degradation

| Photocatalyst | Target Pollutant | Degradation Efficiency | Conditions | Reference |

|---|---|---|---|---|

| [Co2(L)(H2O)2(4,4′-bipy)]·3CH3CN | This compound | Effective | UV Irradiation | researchgate.netfigshare.com |

| [Mn2(L)(1,10-phen)(H2O)]·H2O | This compound | Superior to Co-MOF | UV Irradiation | researchgate.netfigshare.com |

| Four different MOFs | This compound | Efficient photocatalytic abilities | UV Irradiation | rsc.orgresearchgate.net |

| Zn/CeO2@BC Nanocomposite | Methylene Blue | 98.24% | 90 min, solar irradiation | nih.gov |

The degradation of this compound and other dyes in photocatalytic systems is mediated by various reactive oxygen species (ROS). nih.gov The primary ROS involved are hydroxyl radicals (•OH), superoxide radicals (O2•−), and singlet oxygen (¹O₂). nih.govnih.gov The generation of these species begins when electron-hole pairs are created on the surface of the photocatalyst. researchgate.net

Hydroxyl Radicals (•OH): These are extremely powerful, non-selective oxidizing agents. They are formed when the holes in the valence band react with water molecules or hydroxide (B78521) ions adsorbed on the catalyst surface. researchgate.net

Superoxide Radicals (O₂•⁻): These are formed when the electrons in the conduction band react with dissolved oxygen molecules. researchgate.netnih.gov Studies on oxytetracycline (B609801) degradation have shown that superoxide radicals can be the primary contributors to photosensitized degradation. nih.gov

Singlet Oxygen (¹O₂): This is another highly reactive form of oxygen that can be generated through energy transfer from the excited dye molecule to ground-state triplet oxygen. mdpi.com Mechanistic studies have revealed that singlet oxygen can be the dominant reactive species in certain catalytic systems. mdpi.com

The specific types and contributions of ROS can vary depending on the photocatalyst used, the pH of the solution, and the specific dye being degraded. nih.govnih.gov

Chemical oxidation and reduction offer alternative pathways for the decolorization and degradation of this compound. wikipedia.org

Hydrogen Peroxide (H₂O₂): As an oxidizing agent, hydrogen peroxide can decolorize and mineralize this compound, although the process can be slower compared to other oxidants. neptjournal.com The degradation rate using H₂O₂ often follows pseudo-first-order kinetics. neptjournal.com In a comparative study, dimethyl dioxirane (B86890) achieved a 97.9% degradation of Methyl Violet in 30 minutes, whereas hydrogen peroxide achieved 65.8% in 180 minutes. neptjournal.com Fenton-like reactions, which use hydrogen peroxide in the presence of iron salts, are also effective for dye oxidation. nih.gov

Sodium Hypochlorite (B82951) (NaClO): Commonly known as bleach, sodium hypochlorite is a strong oxidizing agent that can completely destroy the chromophore of the this compound molecule. wikipedia.org Oxidation with hypochlorite involves the chemical alteration of the dye's structure, leading to loss of color. nih.gov

Sodium Dithionite (Na₂S₂O₄): This compound acts as a reducing agent, achieving chemical bleaching by reducing the this compound molecule. wikipedia.org

Table 3: Chemical Oxidation/Reduction of Methyl Violet

| Reagent | Type | Key Findings | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Oxidation | Slower process, results in decolorization and mineralization. | neptjournal.com |

| Dimethyl dioxirane | Oxidation | Faster and more powerful than H₂O₂, achieving 97.9% degradation in 30 min. | neptjournal.com |

| Sodium Hypochlorite (NaClO) | Oxidation | Strong oxidizing agent that can completely destroy the dye. | wikipedia.org |

| Sodium Dithionite (Na₂S₂O₄) | Reduction | Chemically reduces this compound, leading to bleaching. | wikipedia.org |

Electrochemical degradation is an AOP that uses an electric current to drive the oxidation of organic pollutants. This can occur directly at the anode surface or indirectly via electrogenerated oxidants like active chlorine species. mdpi.commdpi.com

Studies on the electrochemical degradation of similar dyes like methylene blue and crystal violet provide insight into the processes applicable to this compound. The degradation efficiency is strongly influenced by parameters such as current density, pH, initial dye concentration, and the presence of electrolytes like sodium chloride (NaCl). mdpi.comsaudijournals.com

For example, using a Ni-Co-Oxide anode, the complete removal of methylene blue was achieved, with a high level of mineralization confirmed by chemical oxygen demand (COD) and total organic carbon (TOC) removal. mdpi.com The presence of chloride ions significantly enhanced the degradation rate due to the in-situ generation of active chlorine species. mdpi.com Similarly, the degradation of crystal violet using a Ti/Pt/SnO₂ electrode was shown to follow pseudo-first-order kinetics, with 100% color removal and 80% COD removal achieved under optimized conditions. mdpi.com Optimization involves adjusting the current density; higher densities generally lead to faster degradation but also consume more energy. saudijournals.com

Table 4: Electrochemical Degradation of Related Dyes

| Electrode | Target Pollutant | Key Optimization Factors | Findings | Reference |

|---|---|---|---|---|

| Ni-Co-Oxide | Methylene Blue | Current density, presence of NaCl | Complete color removal and high mineralization. | mdpi.com |

| Al-doped CuO | Methylene Blue | Current density, electrolysis time, initial concentration | Followed pseudo-first-order kinetics; 53.23% degradation at optimum conditions. | saudijournals.com |

| Ti/Pt/SnO₂ | Crystal Violet | Current density, pH, NaCl concentration | 100% color removal and 80% COD removal in 120 min. | mdpi.com |

| Carbon Composite (C-PVC) | Methylene Blue | Current, electrolysis time | Complete degradation after 60 minutes of electrolysis. | iosrjournals.org |

Laser-Induced Degradation Mechanisms

The degradation of this compound through direct photolysis by light is generally inefficient. However, the process can be significantly accelerated through photocatalysis. When exposed to light, particularly UV irradiation, semiconductor materials like titanium dioxide (TiO₂) and zinc oxide (ZnO) generate highly reactive hydroxyl radicals. wikipedia.orgresearchgate.net These radicals are powerful oxidizing agents that can break down the complex aromatic structure of the dye molecule into simpler, less harmful compounds.

Another advanced method involves the use of laser-induced plasma (LIP). By focusing a high-power laser, such as a 1064 nm Nd:YAG laser, into an aqueous solution, a plasma is generated. nih.gov This plasma emits a broad spectrum of light, including UV radiation, which can induce the formation of hydroxyl radicals and facilitate the rapid photodegradation of organic pollutants like this compound. nih.gov Studies have shown that this technique can achieve over 99% degradation in a matter of minutes. nih.gov Furthermore, specific laser wavelengths can provide the necessary activation energy for degradation reactions. For instance, a 405 nm violet laser can initiate a reduction-oxidation reaction, leading to the decolorization of the dye. youtube.com Research on the photodegradation of methyl violet using Alg-CMC/TiO₂/COF bio-nanocomposite beads has indicated that superoxide radicals and electrons are the primary agents in the degradation process, which proceeds through pathways like single oxygen addition and N-de-methylation. nih.gov

Biodegradation Pathways and Microbial Decolorization

Biodegradation offers an eco-friendly approach to treating dye-contaminated wastewater. It utilizes the metabolic capabilities of microorganisms to break down complex dye molecules.

A variety of microorganisms, including bacteria and fungi, have demonstrated the ability to decolorize and degrade this compound.

Bacterial Degradation: Strains like Pseudomonas mendocina have been shown to use methyl violet as a sole source of carbon, achieving almost complete decolorization within 48 hours under aerated conditions. nih.gov Rhodococcus qingshengii is another bacterial species capable of effectively degrading the dye. researchgate.net The co-cultivation of bacteria and fungi, such as Pseudomonas fluorescens and Aspergillus fumigatus, has been found to be more effective than using either microorganism alone. nih.gov

Fungal Degradation: Filamentous fungi have been extensively studied for their dye decolorizing abilities. Species such as Aspergillus fumigatus, Aspergillus niger, Rhizopus stolinifer, Fusarium solani, and Penicillium funigulosum have shown varying degrees of success in decolorizing this compound. sciepub.comresearchgate.netsciepub.com The initial, rapid phase of decolorization by fungi is often attributed to the adsorption of the dye onto the mycelial surface, followed by enzymatic degradation. sciepub.com

Table 1: Examples of Microorganisms Involved in this compound Degradation

| Microorganism | Type | Key Findings | Reference |

|---|---|---|---|

| Pseudomonas mendocina | Bacteria | Utilizes methyl violet as sole carbon source; achieves near-complete decolorization in 48 hours. | nih.gov |

| Rhodococcus qingshengii | Bacteria | Demonstrates effective degradation and decolorization capabilities. | researchgate.net |

| Aspergillus fumigatus & Pseudomonas fluorescens | Fungal-Bacterial Co-culture | Co-cultivation shows a higher decolorization rate than monocultures. | nih.gov |

| Fusarium solani | Fungus | Exhibits high decolorization activity on solid medium. | sciepub.comresearchgate.net |

| Penicillium funigulosum | Fungus | Shows significant decolorization activity on solid medium. | sciepub.comresearchgate.net |

The biodegradation of this compound typically involves a series of enzymatic reactions that break down the parent molecule into smaller, less complex intermediates. A common initial step is N-demethylation, where methyl groups are sequentially removed from the amine functional groups of the dye. nih.gov

Studies using Rhodococcus qingshengii suggest a pathway where crystal violet (a type of methyl violet) is first demethylated to form leucomethyl violet. researchgate.net This intermediate is then further broken down into compounds like Michler's ketone. researchgate.net Analysis of degradation by a fungal-bacterial co-culture identified several metabolites, including 4-(dimethylamino) benzophenone, 3-dimethylaminophenol, benzyl (B1604629) alcohol, and benzaldehyde. nih.govacs.org Research with Pseudomonas mendocina indicated that the dye is ultimately mineralized to carbon dioxide, with phenol (B47542) being one of the identified intermediates. nih.gov Another degradation pathway, observed in a plasma bubbling array system, involves the breaking of the C-N bond to remove methyl groups, followed by oxidative ring-opening to form smaller molecules. mdpi.com These findings confirm that microbial action transforms the complex dye into simpler, and often less toxic, substances.

Adsorption Science and Technology for this compound Removal

Adsorption is a widely used physical method for removing dyes from wastewater due to its efficiency and simplicity. This process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the adsorbent at a constant temperature.

Adsorption Isotherm Models: The Langmuir and Freundlich models are most commonly used to analyze the adsorption of this compound.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. mdpi.comtandfonline.comnih.gov It is often found to be a good fit for the adsorption of this compound onto various materials, including activated cotton stalks and halloysite (B83129) nanoclay, suggesting a uniform adsorption process. mdpi.comtandfonline.com

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. researchgate.net Some studies have found the Freundlich model to better represent the experimental data. researchgate.net

Thermodynamic Parameters: Thermodynamic studies determine the spontaneity and nature of the adsorption process. The key parameters are Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). A negative ΔG° value indicates that the adsorption process is spontaneous. gnest.orgfao.org The enthalpy change reveals whether the process is exothermic (releases heat, ΔH° < 0) or endothermic (absorbs heat, ΔH° > 0). nih.govgnest.org For this compound, the adsorption process has been reported as both exothermic on materials like carob and endothermic on adsorbents like halloysite nanoclay and date seeds. mdpi.comnih.govgnest.org

Table 2: Adsorption Isotherm and Thermodynamic Parameters for this compound Removal

| Adsorbent | Best Fit Isotherm | Max. Adsorption Capacity (mg/g) | Thermodynamic Findings (Nature of Process) | Reference |

|---|---|---|---|---|

| Halloysite Nanoclay | Langmuir | Not Specified | Spontaneous, Endothermic | mdpi.com |

| Raw and Modified Carobs | Langmuir | 62.5 (modified) | Spontaneous, Exothermic | gnest.org |

| N-benzyltriazole derivatized dextran | Langmuir | 95.24 | Spontaneous (negative ΔG°) | fao.org |

| Zizyphus Spina-Christi Seeds | Langmuir | 476.19 | Not Specified | nih.gov |

| Activated Cotton Stalks | Langmuir | 135.14 | Not Specified | tandfonline.com |

| Date Seeds | Langmuir | 59.5 | Spontaneous, Endothermic | nih.gov |

Adsorption kinetics describe the rate of dye uptake and the mechanism of the adsorption process.

Adsorption Kinetic Models:

Pseudo-First-Order: This model generally describes the initial stages of adsorption.

Pseudo-Second-Order: This model is frequently found to provide the best correlation for the adsorption of this compound onto a wide range of adsorbents. mdpi.comnih.govgnest.orgfao.orgnih.gov This suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecule. nih.gov

Table 3: Kinetic Models for this compound Adsorption

| Adsorbent | Best Fit Kinetic Model | Key Finding | Reference |

|---|---|---|---|

| Halloysite Nanoclay | Pseudo-Second-Order | Mechanism is a combination of intra-particle and film diffusion. | mdpi.com |

| Hydrolyzed Polyacrylamide/Xanthan Gum/Nanosilica Composite | Pseudo-Second-Order | Adsorption is rapid. | acs.org |

| Raw and Modified Carobs | Pseudo-Second-Order | Adsorption kinetics were well-represented by this model. | gnest.org |

| Date Seeds | Pseudo-Second-Order | The model showed a high coefficient of determination (R² > 0.99). | nih.gov |

| Zizyphus Spina-Christi Seeds | Pseudo-Second-Order | Suggests the adsorption mechanism is chemisorption. | nih.gov |

Surface Chemistry of Adsorbents and this compound Binding Interactions (e.g., Electrostatic, Hydrogen Bonding, Van der Waals, π-π Stacking)

Electrostatic Interactions: As a cationic dye, this compound carries a positive charge in solution. The surface charge of most adsorbent materials is pH-dependent. At a pH above the adsorbent's point of zero charge (pHzpc), the surface becomes predominantly negatively charged due to the deprotonation of functional groups (e.g., carboxyl, hydroxyl). This creates a strong electrostatic attraction between the negatively charged adsorbent surface and the positively charged this compound molecules, which is often the dominant driving force for adsorption. rsc.orgnih.gov Studies on adsorbents like Ti3C2-MXenes and microporous silica (B1680970) have shown that increasing the pH enhances the negative surface charge, leading to a greater adsorption capacity for cationic dyes. rsc.orgnih.gov Conversely, at low pH (below the pHzpc), the adsorbent surface is positively charged, resulting in electrostatic repulsion and a decrease in dye removal. scispace.com

Hydrogen Bonding: This interaction occurs between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In the context of this compound adsorption, hydrogen bonds can form between the nitrogen atoms within the dye's molecular structure and hydrogen-donating functional groups (e.g., -OH, -COOH) present on the adsorbent's surface. scispace.comrsc.org Theoretical studies have confirmed the potential for hydrogen bond formation between the active methylene hydrogens and anions, illustrating the versatility of this binding motif. nih.gov The presence of hydroxyl and other functional groups on adsorbents like activated carbon composites is crucial for this type of interaction. scispace.com

π-π Stacking: This is a non-covalent interaction that occurs between the aromatic rings of molecules. This compound possesses several aromatic rings in its structure. Adsorbents that have graphitic or aromatic structures, such as activated carbon, graphene, and carbon nanotubes, can engage in π-π stacking with the dye molecules. scispace.comresearchgate.netmdpi.com This interaction is a significant contributor to the adsorption mechanism on carbonaceous materials and composites like Zr3O/Activated Carbon and MnFe2O4/Graphene. scispace.comresearchgate.net

Table 1: Key Binding Interactions for this compound Adsorption

| Interaction Type | Description | Key Factors | Relevant Adsorbents |

|---|---|---|---|

| Electrostatic Attraction | Force between the positively charged this compound cation and a negatively charged adsorbent surface. | Solution pH, Point of Zero Charge (pHzpc) of the adsorbent. | Clays, Silica, Biomaterials, MXenes. rsc.orgnih.gov |

| Hydrogen Bonding | Formation of a hydrogen bridge between N-atoms in the dye and H-donating groups on the adsorbent. | Presence of hydroxyl (-OH), carboxyl (-COOH) groups on the adsorbent surface. | Activated Carbon, Biomaterials, Modified Polymers. scispace.comrsc.org |

| Van der Waals Forces | Weak, non-specific intermolecular forces due to temporary dipoles. | Proximity of dye molecule to the adsorbent surface. | Universal, contributes to all physisorption processes. researchgate.net |

| π-π Stacking | Attractive, non-covalent interaction between aromatic rings of the dye and adsorbent. | Presence of aromatic/graphitic structures on the adsorbent. | Activated Carbon, Graphene, Carbon Nanotubes (CNTs). researchgate.netmdpi.com |

Development and Performance of Novel Adsorbent Materials

The search for effective and economical methods to remove this compound from wastewater has spurred the development of a wide array of novel adsorbent materials. These materials are often designed to have high surface areas, tailored surface chemistry, and enhanced stability and reusability.

Nanomaterials offer an exceptionally high surface-area-to-volume ratio, providing abundant active sites for dye adsorption.

Magnetite Nanoparticles (Fe3O4): These nanoparticles are of particular interest due to their magnetic properties, which allow for easy separation from the treated water using an external magnetic field. To prevent aggregation and enhance adsorption capacity, magnetite nanoparticles are often incorporated into composite materials. For instance, a graphene-based hybrid nanocomposite (MnFe2O4/G) has been shown to be effective in removing various dyes, including crystal violet. researchgate.net The graphene matrix provides a large surface area and sites for π-π stacking, while the magnetic nanoparticles ensure efficient recovery of the adsorbent. researchgate.net

Silver Nanoparticles (AgNPs): Silver nanoparticles can be functionalized onto support materials to create efficient adsorbents. A study on AgNPs-functionalized hydroxyapatite (B223615) (HAP) demonstrated high adsorption capacities for dyes like methylene blue. researchgate.net The nanoparticles enhance the surface properties and active site availability for dye binding.

Table 2: Performance of Selected Nanoparticle-Based Adsorbents for Cationic Dyes

| Adsorbent | Target Dye | Maximum Adsorption Capacity (q_max, mg/g) | Reference |

|---|---|---|---|

| MnFe2O4/Graphene | Crystal Violet, Methylene Blue | 37 - 1148 (Range for various dyes) | researchgate.net |

| AgNPs-functionalized HAP | Methylene Blue | 1039.07 - 205.49 (at 303-313 K) | researchgate.net |

Low-cost, abundant, and biodegradable agricultural wastes and biopolymers are increasingly being explored as precursor materials for adsorbents.

Date Seeds: Raw and processed date seeds have been successfully used as a bio-adsorbent for this compound. researchgate.net Studies show that the adsorption process is spontaneous and endothermic, with a maximum adsorption capacity of 59.5 mg/g, fitting well with the Langmuir isotherm model. researchgate.netnih.gov

Citrus limetta Peel: Activated carbon derived from Citrus limetta (sweet lime) peels has demonstrated significant efficiency in removing both methylene blue and crystal violet. researchgate.net Optimized conditions showed 89.87% removal for crystal violet using a small adsorbent dosage. researchgate.net

Neem Sawdust: The utility of neem sawdust in adsorbing methyl violet has been noted, indicating that various forms of lignocellulosic waste can serve as effective adsorbents. mdpi.com

Modified Dextran: A novel adsorbent was synthesized by modifying dextran, a biopolymer, with N-benzyltriazole. This material showed a maximum adsorption capacity of 95.24 mg/g for methyl violet based on the Langmuir isotherm, with the driving forces being a combination of hydrogen bonding, π-π stacking, and electrostatic interactions. rsc.org

Table 3: Performance of Selected Biomaterial-Based Adsorbents for this compound

| Adsorbent | Maximum Adsorption Capacity (q_max, mg/g) | Optimal pH | Optimal Contact Time (min) | Reference |

|---|---|---|---|---|

| Date Seeds | 59.5 | 6.5 | 30 | researchgate.netnih.gov |

| Activated Citrus limetta Peel | Not specified (89.87% removal) | 7 | 120 | researchgate.net |

| N-benzyltriazole derivatized dextran | 95.24 | Not specified | Not specified | rsc.org |

Inorganic materials are valued for their high thermal stability, chemical resistance, and well-defined porous structures.

Halloysite Nanoclay (HNC): HNC has been investigated for the removal of Methyl Violet from aqueous solutions. The adsorption process is identified as physisorption and follows the pseudo-second-order kinetic model. mdpi.com The Langmuir isotherm best describes the equilibrium, with an optimal adsorption capacity of 27.7 mg/g achieved at ambient temperature. mdpi.com The adsorption is only slightly affected by changes in pH from 4 to 10.5. mdpi.com

Mesoporous Silica (MS): Mesoporous silica, with its high surface area and ordered pore structure, is an effective adsorbent for both Methylene Blue and Crystal Violet. nih.govacs.org Its performance can be further enhanced through surface modification. The primary adsorption mechanism for cationic dyes on silica is electrostatic interaction, especially at higher pH values where the silica surface is negatively charged. nih.govacs.org

Zeolites: Zeolites are crystalline aluminosilicates with a three-dimensional network of pores. Their inherent negative charge and high cation-exchange capacity make them suitable candidates for adsorbing cationic dyes like this compound, primarily through electrostatic interactions and ion exchange.

Table 4: Performance of Selected Inorganic Adsorbents for this compound

| Adsorbent | Maximum Adsorption Capacity (q_max, mg/g) | Best Fit Isotherm | Best Fit Kinetics | Reference |

|---|---|---|---|---|

| Halloysite Nanoclay | 27.7 | Langmuir | Pseudo-second-order | mdpi.com |

| Mesoporous Silica (MS) | 250 (for Crystal Violet) | Not specified | Not specified | nih.govacs.org |

Hybrid materials combine the advantageous properties of two or more different materials to create a superior adsorbent.

Zirconium Oxide/Activated Carbon (Zr3O/AC): This composite material leverages the high porosity of activated carbon and the chemical properties of zirconium oxide. It exhibits a micro-mesoporous structure with a very high BET surface area of 1095 m²/g. scispace.com This composite has shown excellent maximum adsorption capacities of 208.33 mg/g for Methylene Blue and 204.12 mg/g for Crystal Violet, with removal mechanisms including hydrogen bonding and π-π interactions. scispace.com

Activated Carbon Embedded Zero-Valent Iron (PAC-ZVI): Embedding zero-valent iron particles into porous activated carbon prevents the aggregation of ZVI and enhances the removal of dyes like Crystal Violet and Methylene Blue. frontiersin.orgresearchgate.net The removal process is complex, involving both chemisorption on the carbon surface and chemical reduction by the ZVI particles. frontiersin.orgresearchgate.net

Carbon Nanotube-Iron Phthalocyanine (B1677752) (CNT-FePc): This advanced composite involves immobilizing iron phthalocyanine (FePc) molecules onto carbon nanotubes via π-π interactions. mdpi.com This creates a catalytic filter with well-defined, uniformly distributed active sites, overcoming the common issue of FePc aggregation and maximizing its catalytic efficiency for degrading pollutants. mdpi.com

Table 5: Performance of Selected Hybrid Adsorbents for Cationic Dyes

| Adsorbent | Target Dye | Maximum Adsorption Capacity (q_max, mg/g) | Key Features | Reference |

|---|---|---|---|---|

| Zr3O/Activated Carbon | Crystal Violet | 204.12 | High surface area (1095 m²/g), micro-mesoporous structure. | scispace.com |

| PAC-ZVI | Crystal Violet | Higher than PAC alone | Combines adsorption with chemical reduction. | frontiersin.orgresearchgate.net |

| CNT-FePc | General Pollutants | N/A (Catalytic Degradation) | Uniformly distributed molecular active sites, flow-through filter design. | mdpi.com |

Supramolecular Chemistry of Methylene Violet

Molecular Recognition and Host-Guest Complexation with Supramolecular Hosts (e.g., Cyclodextrins)

Molecular recognition is a fundamental concept in supramolecular chemistry, where a host molecule selectively binds to a guest molecule through a series of non-covalent interactions. Methylene (B1212753) Violet, with its planar aromatic structure and positive charge, can act as a guest, fitting into the cavities of various host molecules.

One of the most studied classes of supramolecular hosts is cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. While extensive research has been conducted on the complexation of the related dye Methylene Blue with cyclodextrins, specific studies on Methylene Violet are less common but equally insightful.

A study investigating the interaction of various dyes with β-cyclodextrin (β-CD) provides a binding constant for a compound structurally similar to this compound, Oxazine 1, at 1120 M⁻¹. thieme-connect.com More directly, research on the interaction of this compound with a glycoluril-derived molecular clip, a synthetic host, has shed light on the forces at play. In this study, the binding affinity of neutral this compound was compared to its cationic analogue, Methylene Blue. The results demonstrated a significantly weaker, yet still notable, binding for this compound, with an association constant (Ka) of 5.76 x 10⁴ M⁻¹. nih.gov This highlights the crucial role of cation-π interactions in the complexation of such dyes. nih.gov

The interaction of this compound with biological macromolecules can also be viewed through the lens of host-guest chemistry. For instance, this compound has been shown to form complexes with DNA in the dark, as evidenced by UV-visible absorption spectroscopy and equilibrium dialysis. science.gov In this context, the intricate structure of DNA acts as a host for the dye molecule.

Table 1: Host-Guest Complexation Data for this compound and Related Compounds

| Guest | Host | Association Constant (K_a) | Technique | Reference |

| This compound | Glycoluril (B30988) Molecular Clip | 5.76 x 10⁴ M⁻¹ | ¹H NMR, UV/Vis, and fluorescence titrations | nih.gov |

| Oxazine 1 (structurally similar to this compound) | β-Cyclodextrin | 1120 M⁻¹ | Not specified | thieme-connect.com |

| This compound | Calf Thymus DNA | Not explicitly quantified, but complex formation confirmed. | UV-visible absorption spectroscopy and equilibrium dialysis | science.gov |

| Methylene Blue (for comparison) | Glycoluril Molecular Clip | 3.92 x 10⁷ M⁻¹ | Fluorescence titration | nih.gov |

Self-Assembly Processes Involving this compound

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. This compound, like many other planar aromatic dyes, exhibits a tendency to self-assemble in solution, forming aggregates and other ordered structures.

Formation of Aggregates and Ordered Structures

In aqueous solutions, this compound molecules can overcome their electrostatic repulsion to form aggregates, primarily through π-π stacking of their aromatic rings. This process is often concentration-dependent, with monomers being favored at low concentrations and aggregates, such as dimers and higher-order structures, forming as the concentration increases.

The aggregation of this compound has been noted in studies exploring its use in various applications. For example, the self-assembly of a this compound-conjugated perylene (B46583) diimide has been utilized to create photodynamic and photothermal properties for DNA photocleavage and cancer treatment. acs.org Furthermore, this compound has been incorporated into water-soluble octa-functionalized POSS (Polyhedral Oligomeric Silsesquioxane) for host-guest encapsulation, where the dye's aggregation behavior can influence its loading capacity. zju.edu.cn

While detailed thermodynamic studies on this compound aggregation are scarce, a study on a range of dyes reported a thermodynamic dimerization constant (log β₂₀) of 2.66 ± 0.01 for this compound. mdpi.com This value provides a quantitative measure of its tendency to form dimers in solution.

Influence of Non-Covalent Interactions on Supramolecular Architecture

The architecture of the supramolecular assemblies formed by this compound is dictated by a delicate balance of several non-covalent interactions:

Electrostatic Interactions: As a cationic dye, this compound experiences repulsive electrostatic forces between molecules. However, these can be screened by counter-ions in the solution, allowing other attractive forces to dominate. Electrostatic interactions also play a key role in its binding to anionic surfaces and macromolecules.